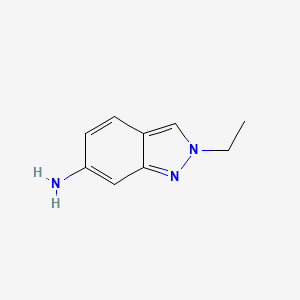

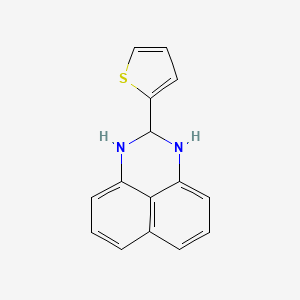

2-Thiophen-2-yl-2,3-dihydro-1H-perimidine

説明

“2-Thiophen-2-yl-2,3-dihydro-1H-perimidine” is a chemical compound . It is also known as 2-(2-thienyl)-2,3-dihydro-1H-perimidine . The compound has a molecular weight of 252.34 .

Synthesis Analysis

The molecule was synthesized and characterized by various methods such as FT-IR, UV, 1H and 13C NMR, MS, CHN microanalysis, and X-ray crystallography . Theoretical calculations were also performed using B3LYP/6-311++G(d,p) .Molecular Structure Analysis

The InChI code for the molecule is 1S/C15H12N2S/c1-4-10-5-2-7-12-14(10)11(6-1)16-15(17-12)13-8-3-9-18-13/h1-9,15-17H . This code provides a unique identifier for the molecule and can be used to generate its structural formula.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 105-107 degrees Celsius .科学的研究の応用

Enzyme Inhibition Studies

2-Thiophen-2-yl-2,3-dihydro-1H-perimidine has been studied for its potential as an enzyme inhibitor. A study by Alam and Lee (2016) demonstrated its promising inhibitory activity against acetylcholinesterase (AChE), comparing favorably to the reference drug tacrine. This research involved a comprehensive analysis using spectroscopic methods, molecular docking, and enzyme inhibition assays (Alam & Lee, 2016).

Antimicrobial Activity

The compound has also been involved in the synthesis of novel heterocyclic compounds that show potential antimicrobial activities. Gomha et al. (2018) synthesized various derivatives of this compound and evaluated their antimicrobial properties. Some derivatives exhibited mild activities, showcasing the compound's relevance in developing new antimicrobial agents (Gomha et al., 2018).

Metal Coordination and Catalysis

This compound has been utilized in the preparation of other complex molecules with potential catalytic applications. Cucciolito et al. (2013) prepared a perimidine with donor sites for metal coordination, which showed efficient catalysis in the transfer hydrogenation of phenylalkyl ketones (Cucciolito et al., 2013).

Fluorescent Properties and Sensor Applications

Varsha et al. (2010) synthesized heterocyclic perimidines related to this compound, which exhibited interesting fluorescent properties. These compounds were also evaluated for their antibacterial activity, thus indicating their potential in sensor applications and biological studies (Varsha et al., 2010).

Anticancer Activity

Studies have also explored the potential anticancer activities of compounds derived from this compound. El-Shwiniy et al. (2020) synthesized manganese complexes of pyrano[2,3-d]pyrimidine derivatives, demonstrating significant anti-breast cancer activity (El-Shwiniy et al., 2020).

Reactivity and Molecular Stability

Tiéba et al. (2021) conducted a study to determine the local reactivity and stability of substituted 2,3-dihydro-1H-perimidine molecules. This study used conceptual DFT descriptors to understand the chelation of metals like zinc, copper, and iron, which can help propose new stable molecules complexed with these metals. The study provided insights into the molecular reactivity and stability of these compounds, highlighting their potential in medicinal chemistry (Tiéba et al., 2021).

Novel Synthetic Methods and Chemical Properties

Further research includes developing novel synthetic methods for the annelation of thiophene rings to 1H-perimidine derivatives. Shcherbakov et al. (2014) proposed a new method based on benzoylation reactions, showcasing the versatility of this compound in synthetic organic chemistry (Shcherbakov et al., 2014).

DNA Interaction and Antioxidant Properties

Roy et al. (2017) developed a perimidine-based chemosensor for aqueous Cu2+ with antioxidant properties. This study indicates the potential of derivatives of this compound in biological applications, such as DNA interaction studies and as antioxidants (Roy et al., 2017).

Coordination with Metals for Biological Applications

Booysen et al. (2016) explored the coordination behaviors of perimidine ligands, including those incorporating this compound, with rhenium. This study highlighted their potential in developing metal-based drugs and understanding DNA binding interactions (Booysen et al., 2016).

Synthesis of Palladium Complexes and Microbial Activity

Azam et al. (2013) synthesized Pd(II) complexes derived from 2-thiophenecarboxaldehyde and 1,8-diaminonaphthalene. These complexes, related to this compound, were found to have significant antimicrobial activity, showcasing their potential in developing new antimicrobial agents (Azam et al., 2013).

Safety and Hazards

将来の方向性

Perimidines, the class of compounds to which “2-Thiophen-2-yl-2,3-dihydro-1H-perimidine” belongs, have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . They have a broad range of applications and their unique properties make them appealing and challenging for future scientists . Future research could focus on exploring these properties and potential applications further.

特性

IUPAC Name |

2-thiophen-2-yl-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-4-10-5-2-7-12-14(10)11(6-1)16-15(17-12)13-8-3-9-18-13/h1-9,15-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUZOBOOECOTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972085 | |

| Record name | 2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6584-40-3, 5664-78-8 | |

| Record name | NSC85177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

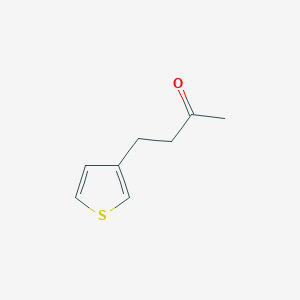

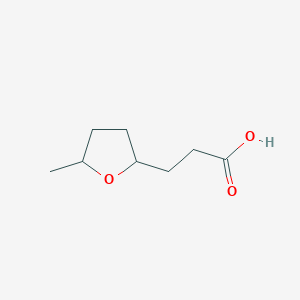

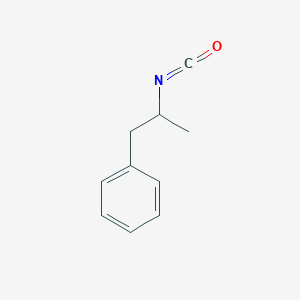

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

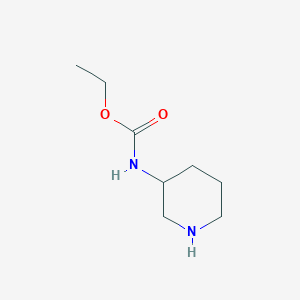

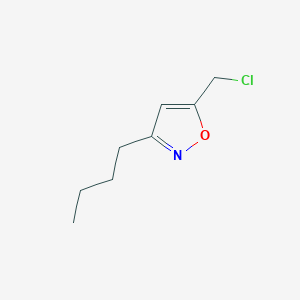

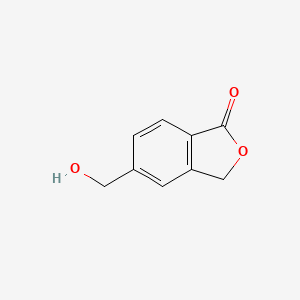

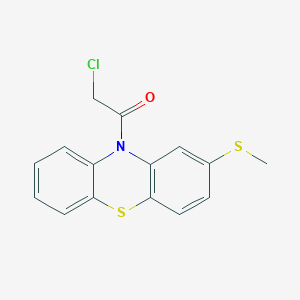

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3385686.png)

![(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid](/img/structure/B3385699.png)